3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid
Description
3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid is a halogenated phenylacetic acid derivative characterized by two chlorine substituents at the 3- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is primarily used in pharmaceutical and agrochemical research due to its unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chlorine atoms contribute to electron-withdrawing effects, influencing acidity and reactivity .
Properties
IUPAC Name |
2-[3,4-dichloro-5-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F3O2/c10-6-2-4(3-7(15)16)1-5(8(6)11)9(12,13)14/h1-2H,3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOHUAPMMMOJLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid typically involves the chlorination and trifluoromethylation of a phenylacetic acid derivative. One common method includes the reaction of 3,4-dichlorophenylacetic acid with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
Biological Activity
Research indicates that 3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets .
Lead Compound for Drug Development
Due to its unique structural features, this compound can serve as a lead in the synthesis of new pharmaceuticals. Its ability to interact with specific enzymes and receptors is crucial for understanding pharmacodynamics and pharmacokinetics . Further studies are needed to elucidate these interactions fully.
Agrochemical Applications
Herbicidal Properties
this compound has been investigated for its herbicidal properties. Studies have shown that it exhibits activity against various broadleaf weeds and grasses. However, further research is necessary to determine its efficacy and selectivity compared to existing herbicides .
Material Science Applications
Functional Materials
The compound has been explored as a potential component in liquid crystals and ion conductors due to its specific molecular structure and interactions. These applications leverage the compound's unique properties for developing advanced materials .
Chemical Synthesis
Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its chemical reactivity allows for modifications that can enhance biological activity or facilitate the creation of more complex molecules .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Pharmaceutical Development : A study focused on the synthesis of derivatives based on this compound showed enhanced potency against specific biological targets compared to non-fluorinated analogs .
- Herbicidal Efficacy : Research demonstrated that formulations containing this compound effectively controlled weed populations in agricultural settings, suggesting its viability as an alternative herbicide .
- Material Properties : Investigations into the use of this compound in liquid crystal applications revealed promising results regarding thermal stability and optical performance .
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of dichloro and trifluoromethyl groups enhances its binding affinity to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table compares 3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid with key analogs, emphasizing substituent positions, molecular formulas, and weights:
Key Observations:
- Substituent Effects : Chlorine atoms increase molecular weight and electron-withdrawing capacity compared to fluorine or methoxy groups. The trifluoromethyl group consistently enhances lipophilicity across analogs.
- Acidity : The target compound’s acidity (pKa) is likely lower than methoxy-substituted analogs due to stronger electron withdrawal from chlorine .
- Stability : Halogenated analogs (e.g., Cl, F) exhibit greater stability under oxidative conditions compared to hydroxylated derivatives (e.g., caffeic acid) .
Biological Activity
3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid (CAS No. 1823541-32-7) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in pharmacology and herbicide applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a phenylacetic acid backbone with two chlorine atoms and one trifluoromethyl group attached to the aromatic ring. The presence of these substituents significantly influences its biological properties.
1. Herbicidal Activity
This compound has been investigated for its herbicidal properties. It exhibits selective inhibition against certain weed species, making it a candidate for agricultural applications. Its mechanism involves disrupting the normal growth patterns of target plants, likely through interference with hormonal pathways or metabolic processes essential for plant development.
2. Antibacterial Activity
Recent studies have demonstrated that compounds containing the trifluoromethyl group exhibit enhanced antibacterial properties. In particular, derivatives of this compound have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for these compounds were reported to be significantly lower than those of traditional antibiotics, suggesting a promising avenue for developing new antibacterial agents .
3. Anticancer Activity
The compound's anticancer potential has been explored in several studies. In vitro tests against human cancer cell lines revealed that it possesses cytotoxic effects comparable to established chemotherapeutics such as Doxorubicin. For instance, IC50 values against different cancer cell lines were reported as follows:
| Cell Line | IC50 (μM) | Reference Compound IC50 (μM) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 17.8 | 52.1 |
| HePG2 | 12.4 | 52.1 |
These findings indicate a potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Gene Regulation : Studies have shown that treatment with this compound can lead to down-regulation of genes associated with tumor growth and metastasis, such as EGFR, KRAS, and TP53 in specific cancer models .
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds indicates that the presence of electron-withdrawing groups like trifluoromethyl and dichloro enhances biological activity by improving lipophilicity and increasing cellular uptake. For example, modifications at the para position of the phenolic ring have been shown to significantly affect potency against various biological targets .
Case Study 1: Anticancer Efficacy
In a study examining the effects of various derivatives on cancer cell lines, it was found that compounds similar to this compound exhibited superior activity compared to non-fluorinated analogs. The presence of the trifluoromethyl group was correlated with enhanced binding affinity to target proteins involved in cell cycle regulation .
Case Study 2: Herbicide Development
Field trials assessing the herbicidal efficacy of this compound demonstrated significant reductions in weed biomass compared to untreated controls. The compound's ability to selectively inhibit weed species while sparing crop plants highlights its potential utility in integrated pest management strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 3,4-Dichloro-5-(trifluoromethyl)phenylacetic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves halogenation and trifluoromethylation of phenylacetic acid derivatives. For example, a multi-step approach may include:
Chlorination : Electrophilic substitution using Cl₂/FeCl₃ to introduce 3,4-dichloro groups on the phenyl ring.
Trifluoromethylation : Employing CF₃Cu or CF₃I under palladium catalysis to attach the trifluoromethyl group at the 5-position.
Acetic acid side-chain introduction : Alkylation or hydrolysis of nitrile intermediates.
- Key factors : Temperature (e.g., 80–120°C for halogenation), solvent polarity (DMF for trifluoromethylation), and catalyst loading (1–5 mol% Pd) significantly affect yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.6 ppm for CH₂ in acetic acid). ¹⁹F NMR detects trifluoromethyl groups (δ -60 to -65 ppm).
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to verify molecular ion [M-H]⁻ (expected m/z ~307).
- Elemental analysis : Confirms Cl and F content (±0.3% tolerance) .
Advanced Research Questions
Q. What challenges arise in resolving conflicting bioactivity data across studies, and how are they addressed methodologically?
- Common contradictions : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays varying by 10–100 µM) may stem from:
Compound stability : Degradation under assay conditions (e.g., pH >7 accelerates hydrolysis of the acetic acid moiety).
Impurities : Residual solvents (DMF, THF) or byproducts (e.g., dechlorinated derivatives) affecting results.
- Resolution strategies :
- Stability studies : Monitor compound integrity via LC-MS over 24–72 hours in buffer solutions (pH 4–9) to identify optimal assay conditions.
- Dose-response normalization : Use internal standards (e.g., deuterated analogs) to correct for batch-to-batch variability .
Q. How do computational methods aid in predicting the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding to enzymes (e.g., COX-2 or kinases). Parameters include:
- Grid box size : 20 ų centered on active sites.
- Scoring functions : AMBER force fields to estimate binding energy (ΔG < -8 kcal/mol suggests strong affinity).
Q. What advanced spectroscopic techniques resolve ambiguities in trifluoromethyl and chloro group positioning?
- Solid-state NMR : Distinguishes para vs. meta substituents via ¹³C chemical shift anisotropy.
- X-ray crystallography : Single-crystal analysis provides definitive substitution geometry (e.g., C-Cl bond lengths ~1.74 Å).
- IR spectroscopy : C-F stretches (1100–1200 cm⁻¹) and C-Cl (550–600 cm⁻¹) confirm functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
